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molecular formula C10H11N3O4 B8334725 6-[(Cyclopropylmethyl)amino]-5-nitronicotinic acid

6-[(Cyclopropylmethyl)amino]-5-nitronicotinic acid

Cat. No. B8334725
M. Wt: 237.21 g/mol
InChI Key: BMTAVFXERKZYQJ-UHFFFAOYSA-N
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Patent
US07030139B2

Procedure details

Cyclopropanemethylamine (1.70 g, 23.90 mmol) was added to a solution of 6-chloro-5-nitronicotinic acid (1.12 g, 5.53 mmol) in MeOH (25 mL) at room temperature. The reaction mixture was stirred at room temperature for 2 h and concentrated in vacuo. The residue was dissolved in H2O (20 mL), and the solution was acidified by adding 3N HCl until pH=3. The mixture was extracted with EtOAc and CH2Cl2 (2×100 mL) and the combined extracts were washed with brine, dried over Na2SO4, concentrated in vacuo to give a bright yellow solid (1.30 g) which was used in the following reaction without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH2:5])[CH2:3][CH2:2]1.Cl[C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=1>CO>[CH:1]1([CH2:4][NH:5][C:7]2[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
1.12 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (20 mL)
ADDITION
Type
ADDITION
Details
by adding 3N HCl until pH=3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc and CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)CNC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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